molecular formula C11H17N3O5 B174311 Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 164029-34-9

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B174311
CAS No.: 164029-34-9
M. Wt: 271.27 g/mol
InChI Key: MOPZSTLPRGHTKB-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl oxalyl chloride with tert-butyl carbamate to form an intermediate, which is then reacted with hydrazine to produce the oxadiazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-thiadiazole-3-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.

    Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-triazole-3-carboxylate: Contains an additional nitrogen atom in the ring.

    Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxazole-3-carboxylate: Similar structure but lacks one nitrogen atom.

Uniqueness

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential for various applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(19-14-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPZSTLPRGHTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438653
Record name Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164029-34-9
Record name Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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